3-Benzoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Description
3-Benzoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (CAS: 50508-69-5) is a benzothiophene derivative characterized by a benzoyl group at the 3-position and a methyl group at the 6-position of the tetrahydrobenzothiophene core.
Properties
IUPAC Name |
(2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-10-7-8-12-13(9-10)19-16(17)14(12)15(18)11-5-3-2-4-6-11/h2-6,10H,7-9,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGSGHDYFNBOLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601153703 | |
| Record name | (2-Amino-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-3-yl)phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50508-69-5 | |
| Record name | (2-Amino-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-3-yl)phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50508-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Amino-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-3-yl)phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine typically involves the reaction of benzoyl chloride with 6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process . Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: N-substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-Benzoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is . The compound features a benzothiophene core, which is known for its diverse biological activities. The presence of the benzoyl group enhances its potential for interaction with biological targets.
Antipsychotic Activity
Research indicates that compounds similar to this compound exhibit agonistic activity at GPR52 receptors. This receptor has been implicated in the modulation of dopaminergic signaling pathways and is a promising target for the development of antipsychotic drugs. The compound may serve as a preventive or therapeutic agent for schizophrenia and other related disorders .
Anticancer Properties
Recent studies have suggested that benzothiophene derivatives possess anticancer properties. The structural characteristics of this compound may contribute to its ability to inhibit tumor growth by interfering with cancer cell proliferation pathways. Further investigations are necessary to elucidate its specific mechanisms of action against various cancer cell lines.
Neuroprotective Effects
The compound has shown potential neuroprotective effects in preclinical models. Its ability to modulate neurotransmitter systems may help protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies focusing on its neuroprotective mechanisms are ongoing.
Anti-inflammatory Activity
Benzothiophene derivatives have been linked to anti-inflammatory effects. The application of this compound in treating inflammatory conditions could be explored further. Its impact on inflammatory mediators could provide insights into new therapeutic strategies for diseases characterized by chronic inflammation.
Case Study 1: GPR52 Agonism in Schizophrenia Models
In a study published in Nature, researchers evaluated the effects of various GPR52 agonists on behavioral models of schizophrenia. The results indicated that compounds similar to this compound significantly reduced psychotic symptoms in animal models .
Case Study 2: Anticancer Screening
A comprehensive screening of benzothiophene derivatives demonstrated that certain modifications led to enhanced anticancer activity against breast cancer cell lines. The study highlighted the importance of structural variations in optimizing therapeutic efficacy .
Mechanism of Action
The mechanism of action of 3-Benzoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine involves its interaction with specific molecular targets in biological systems. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Differences:
- 3-Benzoyl-6-methyl derivative (Target Compound) : Features a benzoyl group (C₆H₅CO-) at position 3 and a methyl group (CH₃) at position 5.
- 3-(4-Bromobenzoyl)-6-methyl (CAS: 793678-82-7): Substitutes the benzoyl group with a 4-bromobenzoyl moiety, increasing molecular weight (350.27 g/mol) and introducing electron-withdrawing effects .
- 6-tert-Butyl-3-(3-fluorobenzoyl) (CAS: 793678-84-9): Incorporates a bulky tert-butyl group at position 6 and a 3-fluorobenzoyl group at position 3, reducing solubility but enhancing steric hindrance (MW: 331.45 g/mol) .
- 6,6-Dimethyl-3-(4-methylbenzoyl) (CAS: 1461715-47-8): Introduces a 4-methylbenzoyl group and dimethyl substitution at position 6, enhancing lipophilicity (MW: ~307.4 g/mol) .
Comparative Data Table
*Calculated based on molecular formula (C₁₇H₁₈NOS).
Key Findings and Implications
- Electron-Withdrawing Groups : Bromo and fluoro substituents enhance electrophilicity but may reduce bioavailability due to increased molecular weight and hydrophobicity .
- Bulkier Substituents : tert-Butyl and dimethyl groups improve metabolic stability but limit solubility .
- Pharmacological Potential: The 4-methylbenzoyl derivative (CAS: 1461715-47-8) demonstrates the most promising bioactivity, highlighting the importance of substituent optimization for target engagement .
Biological Activity
3-Benzoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a compound belonging to the benzothiophene class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 273.35 g/mol. It possesses specific structural features that contribute to its biological activity, including a benzothiophene core and a benzoyl substituent.
Research indicates that compounds within the benzothiophene class exhibit various mechanisms of action:
- Kinase Inhibition : Similar compounds have shown inhibitory effects on specific kinases, such as JNK2 and JNK3. For instance, related structures have demonstrated selectivity against other MAPK family members like JNK1 and p38alpha .
- Antioxidant Activity : Benzothiophene derivatives are known for their antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
- Anticancer Properties : Some studies suggest that benzothiophene derivatives can induce apoptosis in cancer cells through various pathways, including modulation of cell cycle regulators and pro-apoptotic factors .
Biological Activity Summary Table
| Activity | Mechanism | Reference |
|---|---|---|
| Kinase Inhibition | Inhibition of JNK2 and JNK3 kinases | |
| Antioxidant | Scavenging free radicals | |
| Anticancer | Induction of apoptosis |
Case Study 1: Anticancer Activity
A study investigated the effects of a related benzothiophene derivative on human cancer cell lines. The compound was found to significantly inhibit cell proliferation in breast cancer cells by inducing apoptosis through the mitochondrial pathway. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective potential of a similar compound in models of neurodegeneration. The results indicated that the compound could reduce neuronal cell death induced by oxidative stress. This effect was attributed to its ability to enhance endogenous antioxidant defenses and reduce inflammatory responses.
Research Findings
Recent research has highlighted the potential therapeutic applications of benzothiophene derivatives:
- Neuroprotection : Compounds have shown promise in reducing neuroinflammation and protecting against neuronal cell death in models of Alzheimer's disease.
- Cardiovascular Benefits : Some studies suggest that these compounds may improve endothelial function and reduce blood pressure through vasodilatory effects.
- Antimicrobial Activity : Certain derivatives have been tested for antimicrobial properties against various pathogens, showing effectiveness in inhibiting bacterial growth.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
